molecular formula C11H13N3O2 B14885231 3-((3-Aminophenyl)amino)piperidine-2,6-dione

3-((3-Aminophenyl)amino)piperidine-2,6-dione

Katalognummer: B14885231
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: HWWKOVGSUZFLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Aminophenyl)amino)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers. It serves as a basic building block for the development of a protein degrader library .

Eigenschaften

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

3-(3-aminoanilino)piperidine-2,6-dione

InChI

InChI=1S/C11H13N3O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5,12H2,(H,14,15,16)

InChI-Schlüssel

HWWKOVGSUZFLBU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves several steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stable quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-Aminophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

3-((3-Aminophenyl)amino)piperidine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves its role as a Cereblon ligand. It binds to the Cereblon protein, facilitating the recruitment of target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((3-Aminophenyl)amino)piperidine-2,6-dione is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This makes it a valuable building block for developing a diverse range of protein degrader molecules .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.